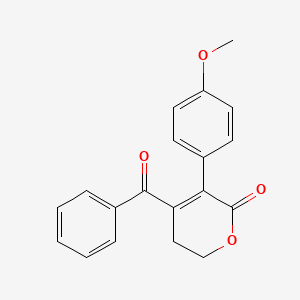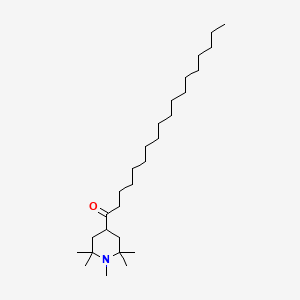
1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with five methyl groups and an octadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with octadecanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene and dimethylformamide, which help dissolve the reactants and facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane-associated processes and signaling pathways .
Comparison with Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but lacking the octadecanone chain.
1,2,2,6,6-Pentamethyl-4-piperidone: Another similar compound used as an intermediate in organic synthesis.
Uniqueness: 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one is unique due to its combination of a highly substituted piperidine ring and a long alkyl chain. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
667465-02-3 |
|---|---|
Molecular Formula |
C28H55NO |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
1-(1,2,2,6,6-pentamethylpiperidin-4-yl)octadecan-1-one |
InChI |
InChI=1S/C28H55NO/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(30)25-23-27(2,3)29(6)28(4,5)24-25/h25H,7-24H2,1-6H3 |
InChI Key |
AZAIMXNMHFGMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1CC(N(C(C1)(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


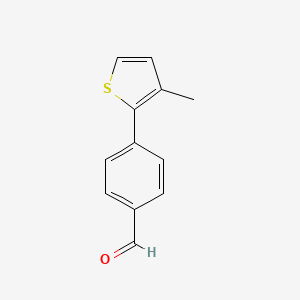
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
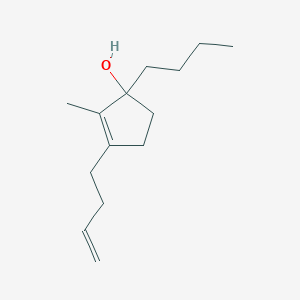
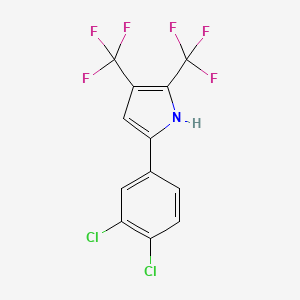
![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)

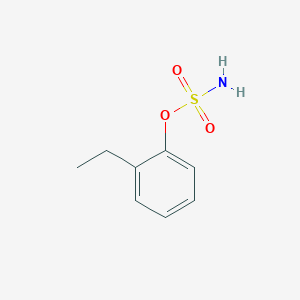
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
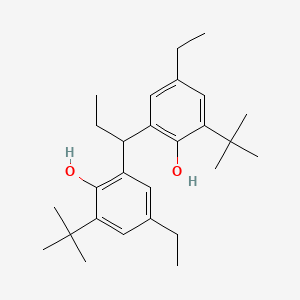
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
